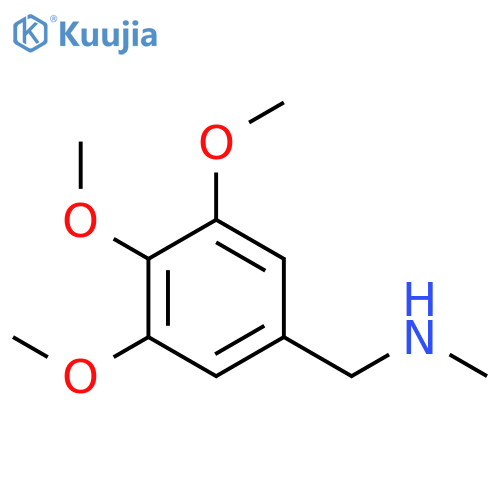Cas no 58780-82-8 (N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)
N-メチル-1-(3,4,5-トリメトキシフェニル)メタンアミン塩酸塩は、有機合成中間体として重要な化合物です。3,4,5-トリメトキシフェニル基とメチルアミン構造を有し、高い反応性と選択性を示します。塩酸塩形態であるため、取り扱いが容易で安定性に優れています。医薬品や生理活性物質の合成において、キー中間体として活用可能です。特に神経科学分野での研究用途が期待される構造特性を備えています。結晶性が良好で純度管理がしやすい点も特徴です。実験室規模から工業的生産まで幅広く対応可能な化合物です。

58780-82-8 structure
商品名:N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine
- N-Methyl-3,4,5-trimethoxybenzylamine
- 3,4,5-trimethoxy-N-methylBenzenemethanamine
- 3,4,5-(Trimethoxy)benzylmethylamine
- Methyl-(3,4,5-trimethoxy-benzyl)-amin
- methyl-(3,4,5-trimethoxy-benzyl)-amine
- methyl[(3,4,5-trimethoxyphenyl)methyl]amine
- N-(3,4,5-Trimethoxybenzyl)-methylamin
- AKOS000133510
- 58780-82-8
- TS-00428
- DTXSID80334759
- SCHEMBL680502
- LFULMNRPABTDDQ-UHFFFAOYSA-N
- MFCD00798597
- E78235
- CS-0199172
- N-Boc-3-isopropylpyridin-2-amine
- FT-0640555
- SB79206
- A832019
- EN300-35393
- 3,4,5-Trimethoxybenzyl methylamine
- DB-053264
- ALBB-025354
- methyl(3,4,5-trimethoxybenzyl)amine hydrochloride
- N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride
-
- MDL: MFCD00798597
- インチ: InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3
- InChIKey: ARJPPNFIEQKVBB-UHFFFAOYSA-N
- ほほえんだ: CNCC1=CC(=C(C(=C1)OC)OC)OC
計算された属性
- せいみつぶんしりょう: 211.12100
- どういたいしつりょう: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.3
- ひょうめんでんか: 1
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 色と性状: じゅんえきたい
- 密度みつど: 1.04
- ふってん: 289.9°Cat760mmHg
- フラッシュポイント: 119.1°C
- PSA: 39.72000
- LogP: 1.82270
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37-S39
- リスク用語:R36/37/38
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-35393-0.1g |
methyl[(3,4,5-trimethoxyphenyl)methyl]amine |
58780-82-8 | 91% | 0.1g |
$19.0 | 2023-09-03 | |
| Enamine | EN300-35393-10.0g |
methyl[(3,4,5-trimethoxyphenyl)methyl]amine |
58780-82-8 | 95% | 10g |
$89.0 | 2023-06-08 | |
| Enamine | EN300-35393-5g |
methyl[(3,4,5-trimethoxyphenyl)methyl]amine |
58780-82-8 | 91% | 5g |
$52.0 | 2023-09-03 | |
| Aaron | AR003TVJ-250mg |
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine |
58780-82-8 | 95% | 250mg |
$59.00 | 2025-02-10 | |
| Aaron | AR003TVJ-5g |
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine |
58780-82-8 | 95% | 5g |
$462.00 | 2025-02-10 | |
| abcr | AB125478-250mg |
N-Methyl-3,4,5-trimethoxybenzylamine, 95%; . |
58780-82-8 | 95% | 250mg |
€91.40 | 2024-04-17 | |
| eNovation Chemicals LLC | D956612-1g |
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine |
58780-82-8 | 97% | 1g |
$185 | 2025-02-27 | |
| eNovation Chemicals LLC | D956612-250mg |
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine |
58780-82-8 | 97% | 250mg |
$105 | 2025-02-27 | |
| Enamine | EN300-35393-0.25g |
methyl[(3,4,5-trimethoxyphenyl)methyl]amine |
58780-82-8 | 91% | 0.25g |
$19.0 | 2023-09-03 | |
| Enamine | EN300-35393-5.0g |
methyl[(3,4,5-trimethoxyphenyl)methyl]amine |
58780-82-8 | 95% | 5g |
$52.0 | 2023-06-08 |
N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride 関連文献
-
Li-Ming Du,Yu-Hua Guo,Yan-Fang Qin,Jun-Wen Wang,Hao Wu Anal. Methods, 2013,5, 173-179
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
58780-82-8 (N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride) 関連製品
- 77775-71-4((3,5-Dimethoxybenzyl)methylamine)
- 4973-51-7(Phenol,4-(aminomethyl)-2,6-dimethoxy-)
- 18638-99-8((3,4,5-trimethoxyphenyl)methanamine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58780-82-8)N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride

清らかである:99%
はかる:5g
価格 ($):405.0